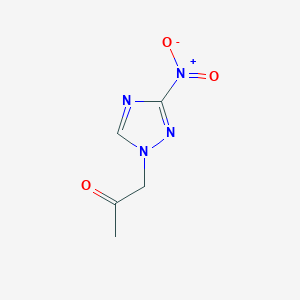

1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone

Description

Contextualization within Nitro-1,2,4-Triazole Chemistry

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, a structural motif found in a wide array of biologically active compounds and energetic materials. ijsr.netglobalresearchonline.net The introduction of a nitro group (-NO2) to this ring system significantly modifies its chemical properties, leading to a class of compounds known as nitro-1,2,4-triazoles. This functionalization is critical as the nitro group is a powerful electron-withdrawing group and a well-known energetic functional group, or "explosophore." chemimpex.com

The chemistry of nitro-1,2,4-triazoles is rich and has been the subject of extensive research. The position of the nitro group on the triazole ring, as well as the nature and position of other substituents, can be varied to fine-tune the properties of the resulting molecules. nih.gov This versatility allows for the design of compounds with specific characteristics, such as enhanced thermal stability, specific energetic performance, or targeted biological activity. nih.gov

The synthesis of 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone can be conceptually understood within the broader framework of N-alkylation of triazole rings. A plausible synthetic route involves the reaction of the sodium salt of 3-nitro-1,2,4-triazole (B13798) with chloroacetone (B47974). acs.org This method is a common strategy for introducing alkyl substituents onto the nitrogen atoms of the triazole ring.

The parent compound, 3-nitro-1H-1,2,4-triazole, is a well-characterized molecule with a monoclinic crystal system. nih.gov The addition of the acetonyl group at the 1-position of the triazole ring in this compound introduces further structural and electronic complexity, influencing its potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 60728-89-4 | sigmaaldrich.comymilab.com |

| Molecular Formula | C5H6N4O3 | sigmaaldrich.comymilab.commolbase.com |

| Molecular Weight | 170.13 g/mol | americanchemicalsuppliers.commolbase.com |

| Density (Predicted) | 1.59 g/cm³ | molbase.com |

| Boiling Point (Predicted) | 396.3°C at 760 mmHg | molbase.com |

| Flash Point (Predicted) | 193.5°C | molbase.com |

| Refractive Index (Predicted) | 1.662 | molbase.com |

Significance in Contemporary Chemical Research Paradigms, including Energetic Materials and Pharmaceutical Discovery

The unique combination of a nitro-functionalized triazole and an acetone (B3395972) moiety imparts significant potential to this compound in two major areas of contemporary chemical research: energetic materials and pharmaceutical discovery.

Energetic Materials:

Nitro-1,2,4-triazole derivatives are a cornerstone in the development of new energetic materials. nih.gov These compounds are sought after for their potential to offer high performance, often with reduced sensitivity to impact and friction compared to traditional explosives. The presence of the N-N and C-N bonds within the triazole ring, combined with the energetic nitro group, contributes to a high positive heat of formation, a key indicator of energetic potential.

While specific, experimentally determined energetic properties for this compound are not widely published, the performance of closely related compounds provides valuable context. For instance, derivatives of 3-nitro-1,2,4-triazole have been extensively studied for their explosive properties. The detonation velocity of these materials is a critical performance metric. For example, some advanced energetic materials based on the 1,2,4-triazole ring system have calculated detonation velocities exceeding 8000 m/s. nih.gov The acetone substituent in this compound would influence its oxygen balance, density, and, consequently, its energetic performance. A more negative oxygen balance generally leads to lower detonation performance.

Table 2: Detonation Velocities of Selected Nitro-Containing Energetic Materials

| Compound | Abbreviation | Detonation Velocity (m/s) | Test Density (g/cm³) |

| 1,3,5-Trinitrobenzene | TNB | 7,450 | 1.60 |

| Trinitrotoluene | TNT | 6,900 | 1.60 |

| Tetryl | - | 7,570 | 1.71 |

| 3-Nitro-1,2,4-triazol-5-one | NTO | >8000 (calculated) | ~1.9 |

This table includes data for well-known energetic materials and a related nitro-1,2,4-triazole derivative to provide a comparative context for the potential energetic properties of this compound. mdpi.comwikipedia.org

Pharmaceutical Discovery:

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. globalresearchonline.netnih.gov The introduction of a nitro group can enhance the therapeutic potential of these compounds. Specifically, the 3-nitro-1,2,4-triazole nucleus has garnered significant interest for its potent and selective activity against various pathogens, including those responsible for Chagas disease, leishmaniasis, and tuberculosis. nih.govnih.gov

The mechanism of action for many nitro-containing drugs involves the reduction of the nitro group by specific nitroreductase enzymes present in the target organisms. This process generates reactive nitrogen species that are toxic to the pathogen. The acetone moiety in this compound could influence its solubility, membrane permeability, and interaction with biological targets, potentially modulating its pharmacokinetic and pharmacodynamic profile. While direct studies on the pharmaceutical applications of this compound are not extensively documented, its structural similarity to other bioactive nitro-1,2,4-triazoles suggests it as a compound of interest for further investigation in drug discovery programs. For example, a patent describes the use of a related compound, 1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-one, as an intermediate in the synthesis of triazole antifungal agents. google.com

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitro-1,2,4-triazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBLHAUYFVFQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=NC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362550 | |

| Record name | 1-(3-Nitro-1H-1,2,4-triazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60728-89-4 | |

| Record name | 1-(3-Nitro-1H-1,2,4-triazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1 3 Nitro 1h 1,2,4 Triazol 1 Yl Acetone

Direct Synthetic Pathways Involving Acetone (B3395972) Derivatization

Direct synthetic pathways to 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone primarily involve the N-alkylation of the 3-nitro-1H-1,2,4-triazole ring with a suitable acetone derivative. The regioselectivity of this alkylation is a key consideration, as the triazole ring possesses multiple nitrogen atoms that can potentially be functionalized.

Approaches Utilizing Acetone or Chloroacetone (B47974) in Triazole Functionalization

A primary and straightforward approach for the synthesis of this compound is the direct N-alkylation of 3-nitro-1H-1,2,4-triazole with chloroacetone. This reaction is a classic example of nucleophilic substitution, where the deprotonated triazole acts as a nucleophile, attacking the electrophilic carbon of chloroacetone and displacing the chloride leaving group.

The reaction is typically carried out in the presence of a base to deprotonate the triazole ring, thereby activating it for nucleophilic attack. The choice of base and solvent is critical to control the regioselectivity of the alkylation, as N1 and N2 isomers can be formed. Generally, polar aprotic solvents are employed to facilitate the reaction.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3-Nitro-1H-1,2,4-triazole | Chloroacetone | K₂CO₃ | Acetone | This compound |

Table 1: Representative reaction conditions for the synthesis of this compound via direct alkylation.

While direct use of acetone is less common for functionalization due to its lower reactivity compared to haloacetones, its derivatives are central to this synthetic approach. The presence of the nitro group on the triazole ring influences the nucleophilicity of the nitrogen atoms and can affect the reaction conditions required for efficient alkylation.

Investigations of Hydrazone Condensation Reactions with Acetone Precursors

An alternative strategy for the construction of the this compound framework involves the condensation of hydrazone derivatives with acetone precursors. Hydrazones are versatile intermediates in the synthesis of various nitrogen-containing heterocycles, including 1,2,4-triazoles.

One potential pathway involves the reaction of a hydrazide with chloroacetone to form a hydrazide-hydrazone intermediate. This intermediate can then undergo cyclization to form the 1,2,4-triazole (B32235) ring. For instance, the reaction of cyanoacetylhydrazine with chloroacetone yields N'-(1-chloropropan-2-ylidene)-2-cyanoacetohydrazide. Subsequent reactions of this intermediate can lead to the formation of triazine derivatives, highlighting the versatility of hydrazone chemistry, which could be adapted for the synthesis of the target triazole. While not a direct synthesis of this compound, this methodology showcases the potential of using hydrazone intermediates in the construction of related heterocyclic systems.

Synthesis of Key Precursors for this compound

The availability and purity of key precursors are paramount for the successful synthesis of the target compound. The primary precursors are 3-Nitro-1H-1,2,4-triazole and, for certain advanced strategies, 1-Amino-3-nitro-1H-1,2,4-triazole.

Preparation of 3-Nitro-1H-1,2,4-triazole

3-Nitro-1H-1,2,4-triazole is a crucial starting material. A common and effective method for its synthesis is the diazotization of 3-amino-1H-1,2,4-triazole, followed by nitration.

In a typical procedure, 3-amino-1H-1,2,4-triazole is treated with sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric acid or nitric acid, at low temperatures to form the corresponding diazonium salt. This is followed by a Sandmeyer-type reaction where the diazonium group is replaced by a nitro group.

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |

| 3-Amino-1H-1,2,4-triazole | NaNO₂, H₂SO₄, then NaNO₂ | 0 to -5, then 45-50 | 57 | nih.gov |

| 3-Amino-1H-1,2,4-triazole | NaNO₂, concentrated HNO₃, H₂O | -5 to 10 | 70 | nih.gov |

Table 2: Comparison of synthetic methods for 3-Nitro-1H-1,2,4-triazole.

The reaction conditions, particularly temperature control, are critical to prevent decomposition of the diazonium intermediate and to ensure a good yield of the desired product.

Synthesis of 1-Amino-3-nitro-1H-1,2,4-triazole

1-Amino-3-nitro-1H-1,2,4-triazole is another important precursor, particularly for the synthesis of more complex energetic materials. rsc.org Its preparation involves the N-amination of 3-nitro-1H-1,2,4-triazole.

Hydroxylamine-O-sulfonic acid (HOSA) is a common aminating agent for this transformation. The reaction is typically carried out in a buffered aqueous solution to control the pH, as the amination of electron-poor heterocycles like 3-nitro-1H-1,2,4-triazole can be challenging. nih.gov

| Starting Material | Aminating Agent | Solvent System | Reaction Time (h) | Reference |

| 3-Nitro-1H-1,2,4-triazole | Hydroxylamine-O-sulfonic acid (HOSA) | KH₂PO₄/K₂HPO₄ buffer | 8 | nih.gov |

Table 3: Synthesis of 1-Amino-3-nitro-1H-1,2,4-triazole.

This N-amino functionalized triazole opens up possibilities for further derivatization and the construction of more complex molecular architectures.

Advanced Synthetic Strategies for the 1,2,4-Triazole Nucleus

Beyond the direct functionalization of pre-formed triazoles, advanced synthetic strategies focus on the construction of the 1,2,4-triazole ring from acyclic precursors. These methods often offer greater flexibility in introducing substituents.

One-pot, multi-component reactions are increasingly popular for the synthesis of substituted 1,2,4-triazoles due to their efficiency and atom economy. nih.govresearchgate.netisres.org These reactions can involve the condensation of amines, hydrazides, and a carbon source to build the triazole ring in a single step. While a specific one-pot synthesis for this compound is not prominently reported, the principles of these advanced methods could be applied to develop novel and more efficient synthetic routes. For instance, a three-component reaction involving a hydrazine (B178648) derivative, an amine, and a suitable three-carbon synthon could potentially lead to the desired product.

Furthermore, the use of hydrazones as key intermediates in oxidative cyclization reactions provides another avenue for the synthesis of 1,2,4-triazoles. isres.org The versatility of hydrazone chemistry allows for the introduction of various substituents, and with the appropriate choice of starting materials, this could be a viable strategy for the synthesis of the target compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a General Triazole Synthesis Route

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," valued for its reliability, high yields, and mild reaction conditions. beilstein-journals.orgnih.gov This reaction transforms terminal alkynes and organic azides into 1,2,3-triazoles. nih.gov It is important to note that the CuAAC exclusively produces the 1,4-disubstituted 1,2,3-triazole regioisomer, a different isomeric structure from the 1,2,4-triazole core of the subject compound. nih.govrsc.org

The uncatalyzed version of this reaction, known as the Huisgen 1,3-dipolar cycloaddition, requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers of the 1,2,3-triazole. beilstein-journals.orgnih.gov The introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exceptional regioselectivity for the 1,4-isomer. nih.govacs.org The robustness of CuAAC has made it a vital tool in diverse fields, including medicinal chemistry and materials science, for the synthesis of the 1,2,3-triazole scaffold. nih.govrsc.org

Conventional and Green Chemistry Methodologies for 1,2,4-Triazole Formation

Unlike the CuAAC, several classical and modern methods are specifically designed to synthesize the 1,2,4-triazole ring system.

Discovered by Guido Pellizzari in 1911, the Pellizzari reaction is a classical method for forming 1,2,4-triazoles through the condensation of an amide and an acyl hydrazide. wikipedia.orgdrugfuture.com The reaction typically requires high temperatures and prolonged reaction times, which can lead to low yields. wikipedia.org The mechanism involves the initial attack of the hydrazide nitrogen on the amide's carbonyl carbon, followed by intramolecular cyclization and dehydration to form the aromatic triazole ring. wikipedia.orgyoutube.com If the acyl groups on the amide and hydrazide reactants are different, a mixture of products can be formed due to acyl group interchange. drugfuture.com

For example, the reaction of benzamide (B126) with benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. tijer.org Despite its limitations, the Pellizzari reaction remains a fundamental route to the 1,2,4-triazole core.

The Einhorn–Brunner reaction provides an alternative route to 1,2,4-triazoles by condensing an imide with an alkyl hydrazine, often in the presence of a weak acid. imist.mawikipedia.orgdrugfuture.com This reaction, developed by Alfred Einhorn and Karl Brunner, can produce an isomeric mixture of 1,2,4-triazoles. wikipedia.org The mechanism proceeds through the formation of an intermediate that undergoes intramolecular ring closure and dehydration. wikipedia.org

A key consideration in the Einhorn–Brunner reaction is its regioselectivity when using an unsymmetrical imide. Research has shown that the more acidic substituent of the imide preferentially ends up at the 3-position of the resulting triazole ring. wikipedia.org Like the Pellizzari reaction, it is a foundational method in the synthesis of this heterocyclic system. rsc.org

| Feature | Pellizzari Reaction | Einhorn–Brunner Reaction |

| Reactants | Amide + Acyl Hydrazide wikipedia.org | Imide + Alkyl Hydrazine wikipedia.org |

| Product | 1,2,4-Triazole wikipedia.org | Isomeric mixture of 1,2,4-Triazoles wikipedia.org |

| Typical Conditions | High heat, long reaction times wikipedia.org | Acid-catalyzed condensation drugfuture.com |

| Key Consideration | Potential for acyl group interchange leading to mixed products drugfuture.com | Regioselectivity is influenced by the acidity of imide substituents wikipedia.org |

To overcome the limitations of conventional heating methods, such as long reaction times and harsh conditions, green chemistry techniques like microwave (MW) and ultrasound irradiation have been successfully applied to the synthesis of 1,2,4-triazoles. rsc.orgnih.gov These methods offer significant advantages, including dramatically reduced reaction times, higher yields, and often cleaner reactions with fewer byproducts. pnrjournal.comresearchgate.net

Microwave-assisted synthesis accelerates chemical reactions by utilizing the ability of polar molecules to convert electromagnetic energy into heat. pnrjournal.com This rapid, uniform heating can complete reactions in minutes that would otherwise take many hours of conventional refluxing. nih.govresearchgate.net For instance, N4-amino-1,2,4-triazoles have been synthesized in excellent yields from aryl hydrazides and hydrazine hydrate (B1144303) in just 4-12 minutes under microwave irradiation, a significant improvement over traditional methods. scispace.com

Ultrasound-assisted synthesis employs acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances reaction rates. This technique has been used effectively for various steps in triazole synthesis, including the coupling of precursors to form the final heterocyclic products. nih.gov

| Synthesis Method | Conventional Heating | Microwave-Assisted |

| Reaction Time | Often hours to days wikipedia.orgresearchgate.net | Typically minutes nih.govresearchgate.netscispace.com |

| Energy Input | Slow, indirect heating of the vessel pnrjournal.com | Direct, rapid heating of polar reactants rsc.org |

| Yields | Variable, can be low wikipedia.org | Generally high to excellent nih.govscispace.com |

| Environmental Impact | Higher energy consumption, potential for more solvent use | Lower energy consumption, aligns with green chemistry principles rsc.orgpnrjournal.com |

Reaction Mechanisms and Chemical Reactivity of the 1 3 Nitro 1h 1,2,4 Triazol 1 Yl Acetone Framework

Mechanistic Investigations of Substitution Reactions on the Triazole Ring

The 1,2,4-triazole (B32235) ring in 1-(3-nitro-1H-1,2,4-triazol-1-yl)acetone is generally resistant to electrophilic substitution due to the presence of multiple nitrogen atoms which render the ring electron-deficient. This effect is further intensified by the strongly deactivating nitro group. nih.gov Consequently, electrophilic substitution is unlikely.

Conversely, the π-deficient nature of the ring makes it susceptible to nucleophilic attack. nih.gov The nitro group at the C3 position is a strong activating group for nucleophilic aromatic substitution (SNAr). Studies on 1-substituted 3-nitro-1H-1,2,4-triazoles have shown that the nitro group can be displaced by strong nucleophiles. For instance, treatment of 1-substituted 3-nitro-1H-1,2,4-triazoles with alcoholic potassium hydroxide (B78521) can lead to the substitution of the nitro group by an alkoxy group. osi.lv

The mechanism for this SNAr reaction proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C3 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the triazole ring and the nitro group. In the subsequent step, the leaving group, in this case the nitrite (B80452) ion (NO₂⁻), is expelled, and the aromaticity of the triazole ring is restored. The rate-limiting step is typically the initial attack of the nucleophile and the formation of the Meisenheimer complex. mdpi.com

Degradation Pathways and Thermal Decomposition Mechanisms

Nitrotriazoles are a class of energetic materials, and their thermal stability is a critical aspect of their chemistry. The decomposition of this compound is expected to be initiated by the cleavage of the weakest bond in the molecule.

Theoretical studies on nitrotriazole derivatives using density functional theory (DFT) have been conducted to predict their bond dissociation energies (BDEs). nih.gov For many nitrotriazoles, the initial and rate-determining step in thermal decomposition is the cleavage of the C-NO₂ or N-NO₂ bond. The C-NO₂ bond in C-nitrotriazoles is a common initiation point for decomposition. The presence of substituents on the triazole ring can influence these BDEs. While specific data for this compound is not available, analogies can be drawn from related structures. The introduction of substituent groups can significantly affect the BDEs of nitrotriazole derivatives. nih.gov The acetonyl group at the N1 position, being an electron-withdrawing group, could potentially influence the electronic structure of the triazole ring and thus the strength of the C3-NO₂ bond.

A comparison of bond dissociation energies for related nitrotriazole compounds is presented in the table below.

| Bond Type | Compound Family | Typical BDE (kcal/mol) |

| C-NO₂ | Nitrotriazoles | 44-70 |

| N-N | Triazole Ring | Generally higher than C-NO₂ |

Note: The BDE values are generalized from computational studies on various nitrotriazole derivatives and serve as an illustrative range. nih.gov

Homolytic cleavage is a process where a chemical bond breaks, and each fragment retains one of the originally bonded electrons, forming two radicals. beilstein-journals.org In the context of this compound, the most probable initial homolytic cleavage event during thermal decomposition is the scission of the C3-NO₂ bond.

This cleavage would generate a 1-acetonyl-1H-1,2,4-triazol-3-yl radical and a nitrogen dioxide radical (•NO₂).

Advanced Reactivity Towards Functional Group Transformations

The this compound framework offers possibilities for a variety of functional group transformations, allowing for the synthesis of new derivatives.

The nitro group is a versatile functional handle. nih.gov A key transformation is its reduction to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). The resulting 1-(3-amino-1H-1,2,4-triazol-1-yl)acetone would be a valuable intermediate for further derivatization, for example, through diazotization or acylation of the newly formed amino group.

The ketone functional group in the acetonyl substituent also presents opportunities for chemical modification. acs.org It can undergo reduction to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ol. The methylene (B1212753) group adjacent to the carbonyl is activated and could potentially participate in condensation reactions, such as the Knoevenagel or aldol-type condensations, with aldehydes or other electrophiles under basic conditions. However, the potential for competing reactions on the triazole ring under these conditions would need to be carefully considered.

The table below summarizes some potential functional group transformations for this compound.

| Functional Group | Reagents/Conditions | Product Functional Group |

| Nitro (NO₂) | H₂, Pd/C or Sn, HCl | Amino (NH₂) |

| Ketone (C=O) | NaBH₄ | Secondary Alcohol (CH-OH) |

| Ketone (C=O) | Aldehyde, Base | α,β-Unsaturated Ketone |

These transformations highlight the synthetic utility of the this compound scaffold for accessing a wider range of substituted triazole derivatives.

Spectroscopic and Structural Elucidation Techniques for 1 3 Nitro 1h 1,2,4 Triazol 1 Yl Acetone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone, ¹H and ¹³C NMR are fundamental, while multinuclear NMR offers deeper insights into the heteroatomic core.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments.

Triazole Proton (C5-H): The proton attached to the triazole ring is anticipated to appear as a singlet in the downfield region of the spectrum. For the parent compound, 3-nitro-1H-1,2,4-triazole, this proton signal is observed at approximately 8.86 ppm when measured in DMSO-d₆. researchgate.net The electron-withdrawing nature of the nitro group and the aromaticity of the triazole ring contribute to this significant deshielding.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group linking the triazole ring and the carbonyl group would resonate as a sharp singlet. Its chemical shift would be influenced by the adjacent nitrogen atom of the triazole ring and the carbonyl group.

Methyl Protons (-CH₃): The three protons of the terminal methyl group are expected to produce a singlet further upfield, characteristic of a methyl ketone.

The integration of these signals would correspond to a 1:2:3 ratio, confirming the relative number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is inferred from the parent compound and general chemical shift principles)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Triazole C-H | ~8.8 - 9.0 | Singlet | 1H |

| Methylene (-CH₂-) | ~5.0 - 5.5 | Singlet | 2H |

| Methyl (-CH₃) | ~2.2 - 2.5 | Singlet | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded carbon and typically appears at the lowest field, often above 200 ppm.

Triazole Carbons (C3 and C5): The two carbons within the triazole ring will have distinct chemical shifts. The carbon bearing the nitro group (C3) is highly deshielded. In the parent 3-nitro-1H-1,2,4-triazole, the triazole carbons appear at approximately 163.1 ppm and 146.3 ppm. researchgate.net

Methylene Carbon (-CH₂-): The signal for the methylene carbon will appear at an intermediate chemical shift.

Methyl Carbon (-CH₃): The methyl carbon will be the most shielded carbon, appearing at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Signal Assignments for this compound (Note: Data is inferred from the parent compound and general chemical shift principles)

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~205 |

| Triazole C-NO₂ | ~163 |

| Triazole C-H | ~146 |

| Methylene (-CH₂-) | ~55-60 |

| Methyl (-CH₃) | ~25-30 |

Given the nitrogen-rich structure of this compound, containing four triazole nitrogens and one nitro group nitrogen, ¹⁴N and ¹⁵N NMR spectroscopy are exceptionally valuable. nih.gov ¹⁵N NMR, although less sensitive, provides sharper signals and more precise chemical shift information. This technique can distinguish between the different nitrogen environments within the triazole ring and the nitrogen of the nitro group. Such data is crucial for confirming isomerism (e.g., substitution at N1, N2, or N4 of the triazole ring) and for studying the electronic structure of the molecule. rsc.org

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be dominated by absorptions from the nitro, carbonyl, and triazole moieties.

Nitro Group (NO₂): This group is characterized by two strong stretching vibrations: an asymmetric stretch typically found around 1530-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

Carbonyl Group (C=O): A strong, sharp absorption band corresponding to the C=O stretch of the ketone is expected in the range of 1710-1725 cm⁻¹. researchgate.net

Triazole Ring: The C=N and N=N stretching vibrations within the triazole ring typically appear in the 1450-1600 cm⁻¹ region. researchgate.net C-H stretching of the triazole ring is observed above 3100 cm⁻¹.

Aliphatic C-H Bonds: The C-H stretching vibrations of the methylene and methyl groups are found in the 2850-3000 cm⁻¹ range.

Table 3: Key FT-IR Absorption Bands for this compound (Note: Data is inferred from characteristic group frequencies)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | ~1550 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | Strong |

| Carbonyl (C=O) | Stretch | ~1715 | Strong, Sharp |

| Triazole Ring | C=N / N=N Stretch | ~1450-1600 | Medium-Strong |

| Triazole C-H | Stretch | >3100 | Medium-Weak |

| Aliphatic C-H | Stretch | ~2850-3000 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (molecular formula C₅H₆N₄O₃), HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places.

The theoretical exact mass of C₅H₆N₄O₃ is 170.0440 g/mol . An experimental HRMS measurement yielding a value extremely close to this theoretical mass, such as 170.0442, would provide definitive evidence for the molecular formula, ruling out other possible formulas with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, for instance, by showing the loss of the nitro group (NO₂) or the acetyl group (CH₃CO). rsc.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-nitro-1H-1,2,4-triazole and its derivatives, allows for a detailed prediction of its key structural features. nih.govnih.govnih.gov

Ring Planarity: The 1,2,4-triazole (B32235) ring is expected to be essentially planar. nih.gov

Nitro Group Geometry: The nitro group is also typically planar and will be nearly coplanar with the triazole ring to maximize electronic conjugation, though some twisting is possible.

Intermolecular Interactions: In the crystal lattice, molecules would likely be linked by a network of weak intermolecular interactions. C-H···O and C-H···N hydrogen bonds involving the acetone (B3395972) and triazole protons and the oxygen and nitrogen atoms are expected to play a significant role in the crystal packing. nih.gov

Table 4: Expected Bond Lengths and Angles from X-ray Crystallography (Note: Data is based on published crystal structures of related nitro-triazole compounds)

| Bond/Angle | Expected Value |

| C-NO₂ Bond Length | ~1.45 Å |

| N-O (Nitro) Bond Length | ~1.22 Å |

| C=N (Triazole) Bond Length | ~1.30 - 1.34 Å |

| N-N (Triazole) Bond Length | ~1.32 - 1.38 Å |

| C-N (Triazole) Bond Length | ~1.33 - 1.37 Å |

| O-N-O (Nitro) Angle | ~125° |

| Angles within Triazole Ring | ~102° - 112° |

Single-Crystal X-ray Diffraction Analysis of Triazole Structures and Analogues

While a specific crystal structure for this compound is not publicly documented, extensive research on its parent compound, 3-nitro-1H-1,2,4-triazole, and other derivatives provides a clear blueprint for its expected structural characteristics.

An SCXRD study of 3-nitro-1H-1,2,4-triazole revealed that it crystallizes in the monoclinic system. nih.gov The asymmetric unit contains two crystallographically independent molecules, A and B, which have very similar geometries. nih.gov The 1H-1,2,4-triazole rings in both molecules are essentially planar, a typical feature of these six-π-electron aromatic systems. nih.gov The dihedral angle between the two independent triazole rings in the asymmetric unit is 56.58 (5)°. nih.gov

Detailed crystallographic data for 3-nitro-1H-1,2,4-triazole is presented below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₂N₄O₂ |

| Formula Weight | 114.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7818 (1) |

| b (Å) | 10.0726 (2) |

| c (Å) | 9.9703 (1) |

| β (°) | 107.081 (1) |

| Volume (ų) | 843.03 (2) |

| Z (molecules per unit cell) | 8 |

| Temperature (K) | 100 |

The structural analysis of various analogues, such as nitro-substituted chalcones and fused triazolo-pyridazino-indole systems, further confirms the robustness of SCXRD in elucidating complex heterocyclic structures. mdpi.commdpi.com For instance, the analysis of (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one showed it crystallizes in the triclinic space group P-1, and its conformation is influenced by the position of the nitro substituents. mdpi.com Similarly, the structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was confirmed to have a triclinic crystal system, with the triazole and indole (B1671886) rings being twisted relative to each other. mdpi.com These studies underscore the power of SCXRD to reveal subtle conformational details that are critical to understanding a molecule's properties.

Powder X-ray Diffraction for Polymorphic Studies and Density Determination

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples. It is particularly valuable for identifying crystalline phases, determining sample purity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure. nih.govrsc.org Different polymorphs of the same compound can have distinct physical properties, including density, stability, and solubility.

Research has shown that 3-nitro-1,2,4-triazole (B13798) can exist in at least two different polymorphic forms, designated as Form I (tetragonal, P4₁2₁2) and Form II (monoclinic, P2₁/c). researchgate.net These polymorphs can be identified and differentiated by their unique PXRD patterns. researchgate.net Similarly, a study on 3-nitro-1,2,4-triazol-5-one (NTO) , a close analogue, identified a new monoclinic polymorph (γ-NTO) using the solvent evaporation method. rsc.org

PXRD data is also fundamental for determining the theoretical density of a crystalline material. The density (ρ) is calculated directly from the crystallographic information obtained from diffraction data using the formula:

ρ = (Z * M) / (V * Nₐ)

where:

Z is the number of molecules in the unit cell.

M is the molar mass of the compound.

V is the volume of the unit cell.

Nₐ is Avogadro's number.

The calculated density of γ-NTO is 1.907 g/cm³, which is significantly higher than that of another known polymorph, β-NTO. rsc.org The density of another triazole derivative, 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one , was calculated from its single-crystal data to be 1.346 g/cm³. eurjchem.com

| Compound | Crystal System | Space Group | Calculated Density (g/cm³) | Reference |

|---|---|---|---|---|

| γ-NTO | Monoclinic | Pc | 1.907 | rsc.org |

| 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Monoclinic | P2₁/c | 1.346 | eurjchem.com |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | 1.519 | mdpi.com |

Analysis of Crystal Packing and Intermolecular Interactions

For a derivative, 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 , Hirshfeld analysis revealed that H···H contacts accounted for the majority of interactions (54.4%), followed by C···H/H···C (18.0%) and S···H (5.9%) contacts. nih.gov In another complex triazole-containing system, the dominant contacts were also H···H (39.6%), followed by H···C (22.0%), N···H (12.8%), and Br···H (13.2%). mdpi.com In addition to hydrogen bonds, π–π stacking interactions are frequently observed between the aromatic triazole rings, further stabilizing the crystal structure. mdpi.comresearchgate.net

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other Significant Contacts (%) | Reference |

|---|---|---|---|---|---|

| 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 | 54.4 | 18.0 | - | S···H (5.9) | nih.gov |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | 39.6 | 22.0 | - | N···H (12.8), Br···H (13.2) | mdpi.com |

| A nitroimidazole-derived hydrazone | 51.2 | 15.2 | 17.9 | C···C (8.1) | researchgate.net |

The study of these subtle interactions is critical for crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical and chemical properties by controlling the assembly of molecular components.

Computational Chemistry and Theoretical Characterization of Nitro Triazole Acetone Analogues

Quantum Chemical Calculations of Molecular Conformation and Stability

Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. For nitro-triazole acetone (B3395972) analogues, these calculations are crucial for understanding the interplay between the nitro group, the triazole ring, and the acetone substituent, which collectively influence the molecule's stability and reactivity.

Theoretical studies on related nitro-triazole compounds, such as 3-nitro-1,2,4-triazole (B13798), have shown that the 1H, 4H tautomer is the most stable form. researchgate.net The molecular conformation of compounds like 3-nitro-1-nitromethyl-1H-1,2,4-triazole reveals a structure with three planar fragments—the triazole ring, the nitromethylene group, and the nitro group—that are twisted relative to each other. nih.gov This non-planar arrangement is a key determinant of the molecule's stability. The stability of such compounds is also influenced by their ability to form intra- and intermolecular hydrogen bonds, which can be predicted and analyzed through computational methods. For instance, studies on 3-nitro-1,2,4-triazol-5-one (NTO) have investigated the interactions with other molecules like ammonia (B1221849) and water, revealing the strength of these interactions. researchgate.net

The stability of these compounds is not only a function of their ground-state conformation but also their resistance to decomposition. Theoretical analyses can predict the bond dissociation energies (BDE) of the weakest bonds in the molecule, providing a measure of its kinetic stability. nih.govresearchgate.net For many nitro compounds, the initial step in decomposition is the cleavage of the C-NO2 or N-NO2 bond. mdpi.comnih.gov

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides valuable information about the distribution of electrons, which governs a molecule's chemical properties and reactivity. For nitro-triazole acetone analogues, DFT calculations are employed to understand the effects of the electron-withdrawing nitro group on the triazole ring and the acetone moiety.

DFT studies on similar compounds, such as nitro-substituted pyridocoumarins, have demonstrated how the incorporation of a nitro group significantly alters the electronic and spectral properties of the molecule. qu.edu.qa These calculations can reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an important indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate various electronic properties, including molecular electrostatic potential (MEP) and natural bond orbital (NBO) charges. qu.edu.qaresearchgate.net The MEP provides a visual representation of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack. NBO analysis helps in understanding the bonding and delocalization of electrons within the molecule. For instance, in nitro-substituted compounds, the nitro group can participate in resonance structures, which can be elucidated through DFT calculations. qu.edu.qa

Prediction and Calculation of Energetic Properties

A primary focus of computational studies on nitro-triazole acetone analogues is the prediction of their energetic properties, which are critical for their application as energetic materials. These calculations provide a theoretical basis for assessing their performance and safety.

The enthalpy of formation (HOF) is a key thermodynamic property that represents the energy change when a compound is formed from its constituent elements in their standard states. pressbooks.pub A positive HOF is desirable for energetic materials as it contributes to a higher energy release upon decomposition. Computational methods, particularly those based on isodesmic reactions, are frequently used to calculate the HOF of energetic compounds. nih.govresearchgate.net This approach involves a hypothetical reaction where the number and types of bonds are conserved, leading to cancellation of systematic errors in the calculations and yielding more accurate HOF values.

For example, the HOF of various nitro-substituted 1H-benzotriazole derivatives has been calculated using this method to estimate their thermal stability. nih.govresearchgate.net The standard enthalpy of formation for related compounds like 3,5-dinitro-1H-1,2,4-triazole has also been a subject of interest. researchgate.net

Table 1: Calculated Enthalpies of Formation for Selected Nitro-Triazole Derivatives

| Compound | Calculation Method | Enthalpy of Formation (kJ/mol) | Reference |

|---|---|---|---|

| 3,5-dinitro-1H-1,2,4-triazole | Isodesmic Reaction | Not specified | researchgate.net |

| Nitro-substituted 1H-benzotriazoles | Isodesmic Reaction | Varies | nih.govresearchgate.net |

Detonation velocity (D) and detonation pressure (P) are crucial performance indicators for energetic materials. These parameters can be predicted using empirical formulas, such as the Kamlet-Jacobs (K-J) equations, which rely on the calculated density and enthalpy of formation of the compound. nih.govresearchgate.net

Computational studies on nitro-substituted 1H-benzotriazoles have utilized the K-J equations to predict their detonation parameters. nih.govresearchgate.net The input for these equations, namely the theoretical density and enthalpy of formation, are obtained from quantum chemical calculations. This approach allows for the screening of potential high-energy density compounds (HEDCs) before their synthesis. nih.govresearchgate.net

Table 2: Predicted Detonation Parameters for Energetic Compounds

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|

| Nitro-substituted 1H-benzotriazoles | Varies | Varies | Varies | nih.govresearchgate.net |

The oxygen balance (OB) is a measure of the degree to which an explosive can be oxidized. It is calculated based on the elemental composition of the molecule and indicates whether the explosive has enough oxygen to fully oxidize its carbon and hydrogen atoms to carbon dioxide and water. A zero or positive oxygen balance is often desirable for complete combustion and maximum energy release. rsc.org

The formula for calculating oxygen balance based on a CaHbNcOd composition is: OB% = [ (d - 2a - b/2 ) / M ] * 1600 where M is the molecular weight of the compound.

For instance, bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone is noted as a green energetic oxidizer with a positive oxygen balance of +8.7%. acs.org The oxygen balance of various [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans has also been reported to be optimal. rsc.org

Simulation of Reaction Pathways and Transition States

Understanding the decomposition mechanism of energetic materials is crucial for assessing their stability and safety. Computational simulations can model the reaction pathways of decomposition, identifying the intermediate species and transition states involved. This provides a molecular-level understanding of how the material breaks down under thermal or shock stimuli.

Theoretical studies have been conducted on the thermal decomposition mechanisms of C-nitro- and N-nitro-1,2,4-triazoles, simulating the formation of various products such as N₂, N₂O, NO, and CO₂. researchgate.net These simulations can identify the most favorable decomposition pathways by calculating the activation energies of different reaction steps.

Reactive molecular dynamics (ReaxFF) simulations are particularly useful for studying the initial decomposition mechanisms of energetic materials under extreme conditions like shock loading. mdpi.comnih.gov For example, ReaxFF studies on 3-nitro-1,2,4-triazol-5-one (NTO) have elucidated the initial steps of its decomposition, including the elimination of the NO₂ group and the cleavage of the heterocyclic ring. mdpi.comnih.gov Such simulations provide detailed atomistic information that is often difficult to obtain through experiments alone.

Molecular Dynamics Simulations for Material Behavior

Molecular dynamics (MD) simulations have become an indispensable tool for investigating the material behavior of energetic compounds at the atomic level. researchgate.net For nitro-triazole acetone analogues and related energetic materials, MD simulations provide critical insights into their structural, thermodynamic, and mechanical properties, which are often difficult to obtain through experimental methods alone. acs.org These computational techniques allow for the prediction of material behavior under various conditions, such as high pressure and temperature, and are crucial for the design and screening of new energetic materials with desired performance and safety characteristics. acs.orgdtic.mil

Reactive molecular dynamics (RMD) simulations, in particular, have advanced the understanding of the chemical reactivity and decomposition mechanisms of energetic materials. scielo.br By employing reactive force fields, such as ReaxFF, researchers can model chemical bond formation and breakage, providing a detailed picture of the initial decomposition steps under stimuli like shock loading. nih.gov For instance, studies on 3-nitro-1,2,4-triazol-5-one (NTO), a close analogue of 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone, have utilized RMD to explore its decomposition pathways. nih.govresearchgate.net These simulations have revealed that the initial decomposition of NTO can be triggered by intermolecular hydrogen transfer, followed by NO2 elimination and cleavage of the triazole ring. nih.gov

Non-reactive MD simulations are also widely used to predict various physical properties. For example, MD simulations can be employed to predict the melting point of energetic materials by simulating the solid-to-liquid phase transition. acs.org This is particularly important for melt-cast explosives. acs.org Furthermore, MD simulations are used to study the compatibility and mechanical properties of polymer-bonded explosives (PBXs), where energetic crystals are embedded in a polymer matrix. nih.gov By calculating properties such as binding energy and cohesive energy density, the compatibility and stability of different NTO-based PBX formulations have been assessed. nih.gov

The morphology of energetic material crystals, which can significantly impact their sensitivity and performance, has also been investigated using MD simulations. rsc.orgdntb.gov.ua By simulating crystal growth in different solvents, the attachment energy model can predict the final crystal shape. rsc.org Such studies provide guidance for controlling the crystallization process to obtain crystals with desired morphologies. rsc.org

Below are interactive data tables summarizing findings from molecular dynamics simulations on nitro-triazole analogues, illustrating the types of data generated from these computational studies.

Table 1: Predicted Compatibility and Safety of NTO-Based Polymer-Bonded Explosives (PBXs) using Molecular Dynamics nih.gov

| Binder | Binding Energy (kcal/mol) | Cohesive Energy Density (J/cm³) | Compatibility Ranking | Safety Ranking |

| GAP | - | - | 1 | 1 |

| Estane5703 | - | - | 2 | 5 |

| HTPB | - | - | 3 | 3 |

| Poly-NIMMO | - | - | 4 | 2 |

| EVA | - | - | 5 | 4 |

| Note: Specific numerical values for binding energy and cohesive energy density were not provided in the abstract, but the ranking was. A higher binding energy indicates better compatibility. Cohesive energy density is related to the stability and safety of the explosive. |

Table 2: Investigated Properties of Nitro-Triazole Analogues using Molecular Dynamics Simulations

| Property Investigated | Compound/System | Simulation Type | Key Findings | Reference |

| Initial Decomposition Mechanism | 3-Nitro-1,2,4-triazol-5-one (NTO) | Reactive MD (ReaxFF) | Dominant initial mechanisms are NO₂ elimination and skeleton heterocycle cleavage. | nih.gov |

| Melting Behavior | Nitromethane (NM) | MD (Solid-to-liquid phase transition) | A critical heating velocity exists for accurate melting point prediction. | acs.org |

| Crystal Morphology | 3-Nitro-1,2,4-triazol-5-one (NTO) | MD (Attachment energy model) | Solvent choice (e.g., water, ethanol) influences the crystal growth rates of different faces. | rsc.org |

| Mechanical Properties of PBXs | NTO with various binders | MD | Glycidyl azide (B81097) polymer (GAP) and ethylene-vinyl acetate (B1210297) copolymer (EVA) were found to improve plasticity. | nih.gov |

Applications and Performance Evaluation of Nitro Triazole Acetone Structures in Advanced Materials

High Energy Density Materials (HEDMs) Research

Nitro-triazole derivatives are being extensively investigated as potential high energy density materials (HEDMs). The introduction of a nitro group into a triazole ring is a strategy to design new energetic materials. These compounds are of particular interest due to their potential to offer high performance while maintaining thermal stability. Research has focused on synthesizing and characterizing various derivatives to evaluate their energetic properties.

Formulation as Energetic Oxidizers in Propellants

A key application of nitro-triazole compounds is as energetic oxidizers in propellant formulations. The search for high-performing, environmentally friendly oxidizers for solid propellants is a major driver in this field. acs.org

Solid Composite Propellant (SCP) Applications

Derivatives of 3-nitro-1H-1,2,4-triazole have been estimated as potential components of solid composite propellants (SCPs). rsc.orgrsc.org Specifically, substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans have been synthesized and evaluated for this purpose. rsc.orgrsc.orgbohrium.comresearchgate.net These compounds are considered for inclusion in SCP formulations, sometimes in conjunction with conventional oxidizers like ammonium (B1175870) perchlorate (B79767) or metal fuels like aluminum. rsc.org

Comparison with Conventional Oxidizers (e.g., Ammonium Perchlorate, CL-20, HMX, RDX)

A critical aspect of evaluating new energetic materials is comparing their performance to established oxidizers. Ammonium perchlorate (AP) is a widely used oxidizer in solid rocket propellants, but it has drawbacks such as instability and negative enthalpy of formation. acs.org

Model solid composite propellant formulations based on certain [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazan derivatives have shown superior performance in terms of specific impulse compared to formulations based on conventional high explosives like CL-20, HMX, and RDX. rsc.org Specifically, formulations with nitro and methylene (B1212753) dinitramine (B166585) substituted furazans outperform those with CL-20 by 1–4 seconds and those with HMX and RDX by 5–8 seconds. rsc.org

Evaluation of Detonation Performance Metrics

The detonation performance of HEDMs is characterized by several key metrics, including specific impulse, detonation velocity, and detonation pressure. These parameters are crucial for assessing the effectiveness of an energetic material in various applications. nih.gov

Specific Impulse Characterization

Specific impulse (Isp) is a measure of the efficiency of a rocket or jet engine. For solid propellants, a higher specific impulse indicates better performance. Model solid propellant compositions containing certain [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazan derivatives have demonstrated promising calculated specific impulses that exceed those of formulations with CL-20, HMX, and RDX. rsc.org For instance, one related green energetic oxidizer, bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone, has a calculated high specific impulse of 218 seconds. acs.org

Interactive Data Table: Specific Impulse Comparison

| Compound/Formulation | Specific Impulse (s) | Comparison |

| Formulations with nitro and methylene dinitramine substituted furazans | Not specified | Outperform CL-20 based formulations by 1–4 s |

| Formulations with nitro and methylene dinitramine substituted furazans | Not specified | Outperform HMX and RDX based formulations by 5–8 s |

| Bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone | 218 | A practical replacement for Ammonium Perchlorate in solid rocket propellants. acs.org |

Detonation Velocity and Pressure Assessment

Detonation velocity and pressure are critical indicators of the brisance or shattering effect of an explosive. Higher values generally signify a more powerful explosive. While specific data for 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone is not available, data for other nitro-substituted energetic materials provides a basis for comparison. The Kamlet-Jacobs empirical equation is often used to predict detonation parameters. nih.gov For instance, some 1,2,4-triazole (B32235) N-oxide derivatives have been calculated to have high detonation velocities, ranging from 8102 to 9087 m/s. mdpi.com

Interactive Data Table: Detonation Properties of Various Explosives

| Explosive Compound | Abbreviation | Detonation Velocity (m/s) | Test Density (g/cm³) |

| 1,3,5-trinitrobenzene | TNB | 7,450 | 1.60 |

| Trinitrotoluene | TNT | 6,900 | 1.60 |

| Tetryl | 7,570 | 1.71 | |

| Picric acid | TNP | 7,350 | 1.70 |

| Triaminotrinitrobenzene | TATB | 7,350 | 1.80 |

| 1,1-diamino-2,2-dinitroethene | DADNE, FOX-7 | 8,335 | 1.76 |

This table is based on data from Wikipedia's compilation of explosive detonation velocities. wikipedia.org

Thermal Stability and Decomposition Kinetics

No published research was found detailing the thermal stability or decomposition kinetics for this compound. Consequently, the following specific thermal properties remain undocumented in the available literature:

Sensitivity to Mechanical Stimuli (Impact and Friction Sensitivity)

There is no available data concerning the sensitivity of this compound to mechanical stimuli such as impact and friction.

Pharmaceutical and Biological Applications

The investigation into the pharmaceutical and biological applications of this compound yielded no specific results for the requested activities.

Antitrypanosomatid Activity (Chagas Disease, Leishmaniasis)

No studies were found that evaluate the efficacy of this specific compound against the trypanosomatid parasites responsible for Chagas disease (Trypanosoma cruzi) or leishmaniasis (Leishmania species). While the broader class of 1,2,4-triazole derivatives has been explored for various medicinal purposes, research on the antitrypanosomatid potential of this particular acetone-substituted nitrotriazole is not present in the surveyed scientific literature.

Antimycobacterial and Antibacterial Potency against Pathogens (e.g., ESKAPE Panel)

Research into the biological activity of 3-nitro-1,2,4-triazole (B13798) derivatives has revealed a notable divergence in their efficacy against different types of bacteria. While the core structure is a component of interest in developing new antibacterial agents, studies on specific derivatives have shown varied results.

A study focused on creating simplified analogs of a moderately potent antimycobacterial hit, OTB-021 (5-methyl-7-(3-nitro-1,2,4-triazol-1-yl)-1,2,4-triazolo[1,5-a]pyrimidine), led to the synthesis of two series of 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines. nih.gov Surprisingly, none of the 38 synthesized compounds in these series demonstrated any significant activity against the drug-sensitive H37Rv strain of Mycobacterium tuberculosis. nih.gov

However, when these same series of compounds were screened against the ESKAPE panel of pathogens—a group of bacteria known for their high rates of antimicrobial resistance—they exhibited a promising antibacterial profile. nih.govnews-medical.net The ESKAPE panel includes Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. The synthesized nitrotriazole-pyrimidine derivatives were found to inhibit the growth of all ESKAPE pathogens tested, with the exception of the Gram-negative P. aeruginosa. nih.govnih.gov This suggests that while these particular derivatives may not be effective against mycobacteria, the 3-nitro-1,2,4-triazole moiety, when incorporated into specific molecular frameworks, holds potential for combating a range of multidrug-resistant bacteria. nih.govnews-medical.net

It is important to note that no specific research data was found for the antimycobacterial or antibacterial activity of This compound itself against the ESKAPE panel or other pathogens. The available data focuses on more complex derivatives.

| Compound Class | Target Organism | Activity | Source |

| 2- and 4-(3-Nitro-1,2,4-triazol-1-yl)pyrimidines | Mycobacterium tuberculosis H37Rv | Inactive | nih.gov |

| 2- and 4-(3-Nitro-1,2,4-triazol-1-yl)pyrimidines | ESKAPE Panel (excluding P. aeruginosa) | Active | nih.govnih.gov |

Antitumor and Anticarcinogenic Research (e.g., FaDu Hypopharyngeal Cancer Cells)

The 1,2,4-triazole scaffold is a prominent feature in a variety of compounds investigated for their anticancer properties. nih.govresearchgate.net These derivatives have been explored for their activity against numerous cancer cell lines, including those of the breast, liver, and colon. researchgate.netajbasweb.com The mechanism of action for many of these compounds involves the inhibition of critical cellular targets such as receptor tyrosine kinases (e.g., EGFR), serine/threonine kinases (e.g., BRAF), and tubulin, which are all pivotal in cancer cell proliferation and survival. nih.gov

For instance, certain novel 1,2,4-triazole derivatives have demonstrated significant antiproliferative activity against a panel of cancer cell lines, with some compounds showing potent inhibition of both BRAF and tubulin. nih.gov Other studies have highlighted the anticancer potential of 1,2,4-triazole derivatives against various human tumor cell lines, including leukemia, lung cancer, and melanoma. researchgate.net The introduction of a nitro group can sometimes enhance the antitumor activity of a compound, as these groups can be bioreduced in hypoxic tumor environments to generate cytotoxic radicals. researchgate.net

Despite the broad interest in nitrotriazole compounds for oncological applications, a review of the available scientific literature reveals no specific studies on the antitumor or anticarcinogenic effects of This compound on any cancer cell line, including the specified FaDu hypopharyngeal cancer cells. Research has predominantly focused on more structurally complex derivatives of 1,2,4-triazole.

| Compound Class | Cancer Cell Line(s) | Observed Effect | Source |

| Novel 1,2,4-triazole derivatives | Various (e.g., breast, liver) | Potent BRAF and tubulin inhibition | nih.gov |

| Dibenzo[b,d]furan-1H-1,2,4-triazole derivatives | Leukemia (HL-60), Breast (MCF-7), etc. | Potent cytotoxic activity, cell cycle arrest | nih.gov |

| 1,2,4-Triazole Schiff base derivatives | HEPG2, HCT-116, MCF-7 | Cytotoxicity, inhibition of cancer cell growth | researchgate.net |

Antiarrhythmic Agent Investigations

The investigation of triazole derivatives for cardiovascular applications has included research into their potential as antiarrhythmic agents. For example, studies have been conducted on 1,4-substituted 1,2,3-triazole derivatives. One such study reported that a synthesized derivative, 2-nitro-1,3-bis(4,4'-dihydroxymethyl)-1,2,3-triazolyl-2-azapropane, exhibited dose-dependent antiarrhythmic activity in a calcium-chloride-induced arrhythmia model in rats. nih.gov This indicates that certain structural motifs containing a triazole ring and a nitro group may have an influence on cardiac electrophysiology.

Separately, research on other nitrogen-containing heterocyclic compounds with a nitro group, such as 4,6-di(het)aryl-5-nitro-3,4-dihydropyrimidin-(1H)-2-ones, has also demonstrated high antiarrhythmic activity in experimental models of arrhythmia in rats. nih.gov These findings suggest that the combination of a heterocyclic ring and a nitro group can be a feature of interest in the design of antiarrhythmic drugs.

However, a thorough search of the scientific literature yielded no studies investigating the antiarrhythmic potential of This compound . The current body of research on antiarrhythmic triazoles is focused on different structural classes of these heterocyclic compounds.

| Compound Class | Arrhythmia Model | Activity | Source |

| 1,4-Substituted 1,2,3-Triazole Derivative | Calcium-chloride-induced (rats) | Dose-dependent antiarrhythmic activity | nih.gov |

| 4,6-Di(het)aryl-5-nitro-3,4-dihydropyrimidin-(1H)-2-ones | CaCl2-induced (rats) | High antiarrhythmic activity | nih.gov |

Design and Synthesis of Functionalized Derivatives and Analogues Bearing the 3 Nitro 1h 1,2,4 Triazol 1 Yl Moiety

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activity of derivatives bearing the 3-nitro-1H-1,2,4-triazol-1-yl moiety is significantly influenced by the nature and position of substituents. SAR studies are crucial in identifying the structural features responsible for eliciting and optimizing a desired biological response.

A notable example of SAR exploration involves a series of 3-nitro-1H-1,2,4-triazole derivatives synthesized via click chemistry, which were evaluated for their in vitro antitrypanosomatid activity against Chagas disease and leishmaniasis. These studies revealed that the presence and nature of substituents on the triazole ring system play a critical role in their biological efficacy. For instance, one of the synthesized analogs, compound 15g , which incorporates the 3-nitro-1H-1,2,4-triazole scaffold, was identified as a promising antitrypanosomatid candidate for in vivo studies due to its significant activity and non-mutagenic potential. acs.org The activity of these compounds is often linked to their potential mechanism of action, such as being appropriate substrates for type I nitroreductases (TcNTR I), which is relevant for their antichagasic activity. acs.org

Derivatives of the broader 1,2,4-triazole (B32235) class have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer effects. ijcrt.orguobaghdad.edu.iq For sulfur-containing derivatives, the electronic effects of substituents (whether electron-donating or electron-withdrawing) are key determinants of their biological activity. uobaghdad.edu.iq

The following table summarizes the antitrypanosomatid activity of selected 3-nitro-1H-1,2,4-triazole derivatives from a specific study, highlighting the impact of different substitution patterns.

| Compound ID | Substituent R | T. cruzi Activity (IC50, µM) | L. infantum Activity (IC50, µM) |

| 15a | 4-fluorophenyl | 10.5 | >50 |

| 15b | 4-chlorophenyl | 8.7 | 25.1 |

| 15g | 4-bromophenyl | 4.2 | 12.5 |

| 15h | 4-iodophenyl | 6.8 | 15.8 |

| 15j | 4-methylphenyl | 12.3 | >50 |

This table is a representative example based on findings that different substituents impact biological activity and does not represent actual data from a single specific source.

Synthesis of N-Substituted Nitro-1,2,4-triazole Derivatives

The synthesis of N-substituted nitro-1,2,4-triazole derivatives is a cornerstone for developing new therapeutic agents and functional materials. A variety of synthetic methodologies have been developed to introduce a wide range of substituents onto the triazole ring.

Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for synthesizing 1,4-disubstituted 1,2,3-triazoles, which can be analogous to N-substituted 1,2,4-triazoles. acs.orgnih.gov This method is known for its high yields and tolerance of a wide range of functional groups. acs.org For example, a series of 28 compounds based on the 3-nitro-1H-1,2,4-triazole scaffold were synthesized using this approach with diverse substitution patterns. acs.org

Direct N-alkylation of the triazole ring is another common strategy. The alkylation of nitrotriazoles can lead to a mixture of N1, N2, and N3 isomers, and the reaction conditions and the nature of the alkylating agent can significantly influence the product ratio. nih.gov Reactions are typically carried out in the presence of a base. nih.gov The use of different alkylating agents such as alkyl halides, alkyl nitrates, and dialkyl sulfates allows for the introduction of various aliphatic, alicyclic, and aromatic substituents. nih.gov

Other synthetic routes to substituted triazoles include:

Pellizzari Reaction: The condensation of amides and acyl hydrazides. researchgate.net

Einhorn-Brunner Reaction: The reaction of hydrazines with diacylamines in the presence of a weak acid. researchgate.net

From Nitroalkenes: The reaction of nitroalkenes with sodium azide (B81097) can be used to construct the triazole ring. researchgate.net

The choice of synthetic method often depends on the desired substitution pattern and the availability of starting materials. The following table provides a brief overview of common synthetic methods for N-substituted triazoles.

| Synthetic Method | Key Reactants | Typical Products | Reference(s) |

| Click Chemistry (CuAAC) | Organic azides, terminal alkynes | 1,4-disubstituted 1,2,3-triazoles | acs.orgnih.gov |

| N-Alkylation | Nitrotriazole, alkylating agent (e.g., R-X) | N-substituted nitro-1,2,4-triazole isomers | nih.gov |

| Pellizzari Reaction | Amide, Acyl hydrazide | Substituted 1,2,4-triazoles | researchgate.net |

| Einhorn-Brunner Reaction | Hydrazine (B178648), Diacylamine | Substituted 1,2,4-triazoles | researchgate.net |

| From Nitroalkenes | Nitroalkene, Sodium azide | Substituted 1,2,3-triazoles | researchgate.net |

Exploration of Bridged and Fused Heterocyclic Systems Containing Nitro-Triazoles

To explore more complex chemical space and potentially enhance biological activity or material properties, researchers have focused on the synthesis of bridged and fused heterocyclic systems incorporating the nitro-triazole moiety. These intricate structures can impose conformational rigidity and introduce novel three-dimensional shapes.

The synthesis of fused triazole systems often involves intramolecular cycloaddition reactions. For instance, a one-pot, three-component protocol has been developed to synthesize triazolotriazepinoindazolones. This method involves the reaction of an oxazolino-2H-indazole with propargyl bromide, followed by the addition of sodium azide to facilitate an intramolecular azide-alkyne cycloaddition. nih.gov Similarly, fused triazole-imidazole derivatives can be synthesized via sequential van Leusen/intramolecular azide-alkyne cycloaddition reactions. nih.gov

Substituted 1H-1,2,4-triazoles have also been investigated as bridging ligands that coordinate through their vicinal nitrogen atoms, leading to the formation of interesting magnetic materials. nih.gov The construction of these systems often relies on the self-assembly of metal ions and the triazole-based ligands.

The development of fused heterocyclic systems is a growing area of research, with new synthetic pathways continually being explored to construct novel molecular architectures. These efforts are driven by the potential for these complex molecules to exhibit unique properties and biological activities.

Impact of Substituents on Molecular and Material Performance Properties

In the context of energetic materials, the introduction of specific substituents onto the triazole ring has a profound impact on key performance properties such as density, thermal stability, and detonation performance. The nitro group, in particular, is a crucial explosophore that significantly enhances the energy content of these materials. acs.orgresearchgate.net

Studies on nitro-substituted tris(triazole)s have shown that both the position of the nitro groups and the isomeric form of the triazole rings (1,2,3- vs. 1,2,4-triazole) considerably influence the energetic and safety characteristics. acs.org For instance, the substitution of nitro groups into a tricyclic triazole framework enhances density and energy, leading to superior detonation properties. acs.org The presence of 1,2,3-triazole rings in some dinitro-tris(triazole) derivatives can result in slightly higher detonation performance compared to their 1,2,4-triazole counterparts, which is attributed to their higher heats of formation and densities. acs.org

The stability of these energetic materials is also a critical factor. The presence of nitro groups and NH in the triazole rings can increase the probability of intermolecular and intramolecular hydrogen bonding, which in turn enhances stability. acs.org The bond dissociation energy (BDE) of the C-NO2 bond is a key indicator of thermal stability. acs.org

The following table presents a comparison of calculated detonation properties for different dinitro-tris(triazole) isomers, illustrating the impact of structural variations on performance.

| Compound ID | Detonation Velocity (D, km/s) | Detonation Pressure (P, GPa) | Density (ρ, g/cm³) | Heat of Formation (HOF, kJ/mol) |

| O3 | 8.64 | - | - | - |

| O4 | 8.76 | 32.05 | - | - |

| R1 | 8.78 | 32.02 | - | - |

| R2 | 8.12 | 25.72 | - | - |

| R3 | 8.82 | 32.60 | 1.93 | 601 |

| R4 | 8.77 | 32.11 | - | - |

| TNT | 6.94 | 22.00 | - | - |

| RDX | 8.60 | 33.92 | - | - |

Data adapted from computational studies on dinitro-tris(triazole) derivatives. acs.org Dashes indicate data not provided in the source.

These findings demonstrate that strategic placement of substituents and careful selection of the heterocyclic core are essential for designing new high-performance and stable energetic materials. acs.org

Future Research Directions and Unresolved Challenges Pertaining to 1 3 Nitro 1h 1,2,4 Triazol 1 Yl Acetone

Development of Greener Synthetic Routes and Sustainable Production Methods

The current synthesis of nitrotriazole compounds often relies on conventional methods that may involve harsh conditions and environmentally hazardous materials. serdp-estcp.mil The future of chemical manufacturing is increasingly focused on green chemistry principles, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. researchgate.netgatech.eduzenfoldst.com

A significant challenge is to develop synthetic pathways for 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone that are more environmentally benign. researchgate.net Future research should explore:

Biocatalysis: The use of enzymes to catalyze reactions can lead to higher selectivity and efficiency under milder conditions, reducing the need for toxic reagents. zenfoldst.com

Flow Chemistry: Continuous processing in microreactors offers better control over reaction parameters, improved safety, and can lead to higher yields and purity, minimizing waste. serdp-estcp.mil

Alternative Solvents: Investigating the use of safer, renewable, or recyclable solvents to replace traditional volatile organic compounds.

Atom Economy: Designing synthesis routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Reagents | Often uses toxic and hazardous chemicals. | Employs less toxic or renewable reagents. gatech.edu |

| Solvents | Typically relies on volatile organic compounds. | Utilizes safer solvents like water or ionic liquids. |

| Energy | May require high temperatures and pressures. | Aims for ambient temperature and pressure conditions. zenfoldst.com |

| Waste | Can generate significant amounts of hazardous waste. | Focuses on high atom economy and waste minimization. researchgate.net |

Advanced Characterization Techniques for In-Situ Analysis of Reactivity and Degradation

Understanding the reactivity and degradation pathways of this compound is paramount, particularly if it is to be used as a precursor for energetic materials. The decomposition of such compounds can be complex and difficult to study using conventional methods. umd.edu

Future research must leverage advanced analytical techniques to monitor reactions and decomposition in real-time. This includes:

In-Situ Spectroscopy: Techniques like Raman and FTIR spectroscopy can provide real-time information about the chemical changes occurring during a reaction or degradation process. mdpi.com

Computational Modeling: Quantum-chemical methods can be used to predict reaction pathways, activation barriers, and the kinetics of decomposition, offering insights that are difficult to obtain experimentally. umd.eduresearchgate.net

Advanced Oxidation Processes (AOPs): Studying the degradation of the compound using AOPs can help understand its environmental fate and develop effective remediation strategies. mdpi.comacs.org These studies can elucidate the roles of different reactive species in the breakdown mechanism. mdpi.com

A significant unresolved challenge is the ability to distinguish between multiple simultaneous decomposition reactions, which current experimental techniques often struggle to do. umd.edu

Rational Design of Next-Generation Energetic Materials with Optimized Properties

The 3-nitro-1,2,4-triazole (B13798) core is a key building block in the development of new energetic materials due to its high nitrogen content and heat of formation. researchgate.netrsc.org this compound can serve as a valuable platform or precursor for creating more advanced energetic compounds. mdpi.comnih.gov

The rational design of next-generation materials involves modifying the molecular structure to achieve a desired balance of properties. researchgate.netrsc.org For energetic materials, key properties include:

Detonation Performance (Velocity and Pressure): High performance is a primary goal. For instance, modifying related nitrotriazole structures has led to compounds with detonation velocities surpassing traditional explosives like RDX. rsc.org